(R)-1-(6-Fluoropyridin-2-yl)ethanamine hydrochloride
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Overview
Description
®-1-(6-Fluoropyridin-2-yl)ethanamine hydrochloride is a chemical compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a fluorine atom attached to the pyridine ring, which significantly influences its chemical and biological properties. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction where a fluorine atom is introduced into the pyridine ring using reagents such as potassium fluoride or cesium fluoride under specific conditions . The subsequent step involves the reaction of the fluorinated pyridine with an appropriate amine to form the ethanamine derivative.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced purification techniques ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-1-(6-Fluoropyridin-2-yl)ethanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Cesium fluoride in dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
®-1-(6-Fluoropyridin-2-yl)ethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ®-1-(6-Fluoropyridin-2-yl)ethanamine hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with biological molecules, potentially affecting various pathways. For instance, it may act as an inhibitor or modulator of certain enzymes or receptors, thereby influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: Lacks the ethanamine side chain, making it less versatile in biological applications.
3-Fluoropyridine: Similar structure but with the fluorine atom in a different position, affecting its reactivity and properties.
4-Fluoropyridine: Another positional isomer with distinct chemical behavior.
Uniqueness
®-1-(6-Fluoropyridin-2-yl)ethanamine hydrochloride is unique due to the specific placement of the fluorine atom and the presence of the ethanamine side chain. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
(1R)-1-(6-fluoropyridin-2-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2.ClH/c1-5(9)6-3-2-4-7(8)10-6;/h2-5H,9H2,1H3;1H/t5-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZXUDJJKFDGGT-NUBCRITNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=CC=C1)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=NC(=CC=C1)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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